N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride
Description
Evolution of Fluorinated Aromatic Amine Research
The study of fluorinated aromatic amines represents a critical juncture in modern organic chemistry, bridging fundamental synthesis challenges with applications in medicinal and materials science. Early advancements in organofluorine chemistry laid the groundwork for these compounds. In 1898, Swarts demonstrated the first aromatic fluorination via halogen exchange using antimony trifluoride (SbF₃), a method later refined for introducing trifluoromethyl (–CF₃) groups into aromatic systems. This breakthrough enabled the synthesis of benzotrifluorides, precursors to contemporary trifluoromethylated amines.
The Schiemann reaction (1927) further expanded fluorination methodologies by decomposing aryl diazonium tetrafluoroborates to yield fluoroarenes. By the mid-20th century, Gottlieb’s halogen exchange techniques using potassium fluoride (KF) provided scalable routes to fluorinated aromatics. These historical developments converged in the 21st century with the design of N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride, which combines a trifluoromethyl-substituted aromatic core with a cyclohexylamine moiety. The –CF₃ group enhances metabolic stability and lipophilicity, critical for pharmaceutical applications.
Discovery and Development Timeline
The synthesis of this compound emerged from iterative refinements in aromatic amination and fluorination. Early routes involved:
- Nitration and Reduction : Introducing nitro groups to 4-trifluoromethylbenzene derivatives followed by catalytic hydrogenation to amines.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with cyclohexylamine.
- Acid-Mediated Cyclization : Formation of the hydrochloride salt to improve stability.
A pivotal advancement occurred in 2009 with the development of pressure-controlled ammoniation for synthesizing 2,6-dichloro-4-trifluoromethyl-aniline, a structural analog. This method achieved 99% purity under optimized conditions (173°C, 12.0 MPa, 73% ammonia concentration). Subsequent adaptations enabled the selective introduction of cyclohexylamine groups while preserving the –CF₃ substituent.
Properties
IUPAC Name |
1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.ClH/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10;/h6-8,10,18H,1-5,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAUEIGXHRCPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-amino-4-(trifluoromethyl)aniline.
Cyclohexylation: The amino group is then reacted with cyclohexylamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three reactive sites:
- Aromatic amine (–NH₂) : Susceptible to diazotization and acylation.
- Secondary amine (–N–Cyclohexyl) : Participates in alkylation or condensation.
- Trifluoromethyl (–CF₃) : Electron-withdrawing group that deactivates the ring toward electrophilic substitution but stabilizes meta-directing intermediates.
Aromatic Amine Reactions
- Acylation : Reacts with acetyl chloride to form N-[2-amino-4-(trifluoromethyl)phenyl]acetamide (CID: 2779452) ( ).
- Diazotization : Forms diazonium salts for coupling reactions (e.g., with phenols or amines), though no direct examples exist for this compound ( ).
Secondary Amine Reactions
- Condensation : Reacts with isocyanates (e.g., trans-4-methylcyclohexyl isocyanate) to form urea derivatives, as seen in glimepiride synthesis ( ).
- Alkylation : Forms quaternary ammonium salts under strong alkylating agents ( ).
Photochemical Behavior
While no direct studies exist, structural analogs with aromatic amines undergo photochemical hydrogen abstraction or enol formation under UV light ( ). For this compound:
- The triplet π,π * state of the aromatic ring may abstract hydrogen from solvents, forming transient biradicals.
- The –CF₃ group enhances intersystem crossing efficiency, increasing photoreactivity ( ).
Table 2: Photoreactivity Predictions
| Process | Expected Outcome | Supporting Evidence |
|---|---|---|
| π→π* excitation | Hydrogen abstraction | Aromatic ketone analogs ( ) |
| Solvent interaction | Photoenol formation | o-Alkylphenacyl studies ( ) |
Table 3: Pharmacological Relevance
| Application | Target/Mechanism | Efficacy Data | Source |
|---|---|---|---|
| Anti-tubercular | Mycobacterial growth | MIC = 0.30 μM (analog ) | |
| Antidiabetic | Sulfonylurea receptor | >95% purity in API synthesis |
Stability and Degradation
Scientific Research Applications
N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the cyclohexylamine moiety contributes to its binding affinity to biological targets.
Comparison with Similar Compounds
Substituent Effects: Alkyl vs. Cyclohexyl Groups
- N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride (): This analog replaces the cyclohexyl group with a linear butyl chain. However, the cyclohexyl group in the target compound may improve metabolic stability due to increased rigidity and resistance to enzymatic degradation .
Cinacalcet hydrochloride ():
While structurally distinct (naphthalene and propyl groups), Cinacalcet shares the trifluoromethylphenyl moiety. The cyclohexyl group in the target compound could offer a different pharmacokinetic profile, such as prolonged half-life, due to its lipophilicity and steric bulk .
Functional Group Variations: Amine vs. Thiourea Derivatives
- N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride (): Thiourea derivatives exhibit stronger hydrogen-bonding capabilities compared to secondary amines. The target compound’s amine group may confer greater basicity and reactivity in protonation-deprotonation equilibria, influencing solubility and interaction with biological targets .
Electronic and Steric Effects: Trifluoromethyl Substitution
- Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]carbamate (): The trifluoromethyl group in both compounds enhances electron-withdrawing effects, stabilizing the aromatic ring.
Hypothetical Property Comparison Table
*LogP values estimated based on substituent contributions.
Biological Activity
N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride, with the CAS number 1049778-21-3, is a compound that has garnered attention in biochemical research for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₇N₂F₃·HCl
- Molecular Weight : 258.28 g/mol
- Structural Features : The compound features a trifluoromethyl group attached to a phenyl ring and a cyclohexylamine moiety, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and proteomics. Its structural properties suggest potential interactions with various biological systems:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. For instance, it has been noted to affect the expression of proteins involved in cell growth and migration, such as CRABP2 and FABP5 in breast cancer cells .
- Mechanism of Action : The exact mechanisms by which this compound exerts its effects are still under investigation. However, initial findings indicate that it may modulate pathways associated with tumor growth and metastasis by downregulating specific fatty acid-binding proteins .
- Proteomic Applications : Given its unique structure, this compound is also being explored for its applications in proteomics, particularly for identifying and characterizing protein interactions within cellular environments.
Study 1: Inhibition of Breast Cancer Cell Proliferation
A study investigated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with an IC50 value determined through MTT assays. The compound was found to upregulate CRABP2 while downregulating FABP5, suggesting a dual mechanism that could inhibit both proliferation and invasion .
Study 2: Interaction with Proteins
Another research effort focused on the interaction of this compound with proteins involved in the Type III secretion system (T3SS). High concentrations (50 μM) resulted in approximately 50% inhibition of protein secretion related to T3SS activity, indicating potential applications in bacterial pathogenesis research .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of selected compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | Contains an acetamide group | Exhibits lower activity compared to cyclohexylamine derivative |
| 2-Amino-4-(trifluoromethyl)phenol | Lacks cyclohexyl group | More polar; different solubility characteristics |
| 4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | Contains a thiazole ring | Distinct mechanism; used in different applications |
This comparison illustrates how the unique cyclohexylamine structure contributes to the specific biological activities observed in this compound.
Q & A
Q. How can the synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride be optimized for high purity?
- Methodological Answer : Synthesis optimization typically involves stepwise alkylation/arylation and salt formation. For example, intermediates like 2-amino-4-(trifluoromethyl)aniline can react with cyclohexylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine. Subsequent HCl treatment yields the hydrochloride salt. Purification via reversed-phase HPLC (using gradients of acetonitrile/water with 0.1% TFA) ensures high purity (>95%). Critical parameters include reaction temperature (60–80°C) and stoichiometric control of the amine precursor .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Characterize aromatic protons (δ 6.8–7.5 ppm for trifluoromethylphenyl) and cyclohexyl protons (δ 1.2–2.0 ppm).
- X-ray crystallography : Resolve torsion angles (e.g., C–C–N–C) and hydrogen-bonding networks (N–H⋯O/Cl interactions) to confirm stereochemistry and salt formation .
- ESI-MS : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) with <2 ppm mass error .
Q. How should this hydrochloride salt be stored to ensure stability during long-term studies?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 254 nm) to monitor degradation products (e.g., free amine or oxidation byproducts). Lyophilization enhances stability for aqueous solutions .
Advanced Research Questions
Q. What strategies are effective for impurity profiling in batches of this compound?
- Methodological Answer : Use LC-HRMS (Q-TOF) with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile. Identify impurities such as:
- N-Cyclohexyl-4-(trifluoromethyl)aniline : A deamination byproduct (retention time ~12.5 min).
- Dihydrochloride adducts : Detectable via isotopic patterns (e.g., [M+2H]²⁺ clusters).
Quantify impurities against reference standards (EP/ICH guidelines, ≤0.15% for unknown impurities) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Focus on substituent effects:
- Trifluoromethyl position : Compare 4- vs. 3-substituted phenyl rings in receptor-binding assays.
- Cyclohexyl modifications : Replace with bicyclic amines (e.g., adamantyl) to assess steric effects.
Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities to targets like serotonin receptors .
Q. What crystallization conditions yield single crystals suitable for X-ray diffraction?
- Methodological Answer : Dissolve the compound in ethanol/water (7:3 v/v) at 50°C, then cool to 4°C for slow evaporation. Optimize solvent polarity using Hansen solubility parameters. Crystals typically form in orthorhombic systems (space group P2₁2₁2₁) with Z = 4. Validate with PLATON checks for twinning and disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
